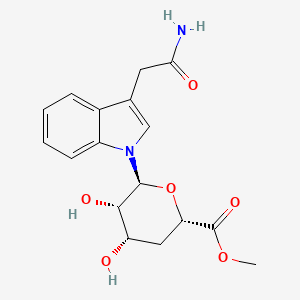
Neosidomycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neosidomycin, also known as this compound, is a useful research compound. Its molecular formula is C17H20N2O6 and its molecular weight is 348.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Neosidomycin exhibits significant antimicrobial properties, particularly against various Gram-positive bacteria and some fungi. Its mechanism of action primarily involves inhibiting protein synthesis by binding to the bacterial ribosome.
Case Study: Efficacy Against Resistant Strains
A study demonstrated that this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option in combating antibiotic-resistant infections. The minimum inhibitory concentration (MIC) for MRSA was found to be 4 µg/mL, indicating strong antibacterial activity .
Antitumor Properties
Recent research has indicated that this compound possesses antitumor properties, making it a candidate for cancer therapy.
Research Findings
In vitro studies revealed that this compound inhibited the proliferation of various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The compound induced apoptosis in these cells, as evidenced by increased levels of cleaved caspase-3 and -9, while downregulating anti-apoptotic proteins such as Bcl-2 .
Agricultural Applications
This compound's antimicrobial properties extend to agricultural uses, particularly in plant protection against pathogens.
Field Trials
Field trials have shown that this compound can effectively control fungal diseases in crops like tomatoes and cucumbers. A study reported a 60% reduction in disease incidence when this compound was applied as a foliar spray compared to untreated controls .
Biotechnological Applications
This compound is being explored for its potential in biotechnological applications, particularly in the development of novel biopesticides and biofertilizers.
Innovative Approaches
Research is ongoing to utilize this compound in conjunction with other biocontrol agents to enhance crop resilience against biotic stressors. Preliminary results suggest improved plant growth and yield when this compound is applied alongside beneficial microorganisms .
Data Summary Table
Propiedades
Fórmula molecular |
C17H20N2O6 |
|---|---|
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
methyl (2S,4S,5S,6S)-6-[3-(2-amino-2-oxoethyl)indol-1-yl]-4,5-dihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C17H20N2O6/c1-24-17(23)13-7-12(20)15(22)16(25-13)19-8-9(6-14(18)21)10-4-2-3-5-11(10)19/h2-5,8,12-13,15-16,20,22H,6-7H2,1H3,(H2,18,21)/t12-,13-,15-,16-/m0/s1 |
Clave InChI |
ZMUDCTHSVDUCIF-SDADXPQNSA-N |
SMILES isomérico |
COC(=O)[C@@H]1C[C@@H]([C@@H]([C@H](O1)N2C=C(C3=CC=CC=C32)CC(=O)N)O)O |
SMILES canónico |
COC(=O)C1CC(C(C(O1)N2C=C(C3=CC=CC=C32)CC(=O)N)O)O |
Sinónimos |
neosidomycin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















